molecular formula C21H22ClNO4 B2535378 1-(3-(4-Chlorophenoxy)propyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one CAS No. 879045-48-4

1-(3-(4-Chlorophenoxy)propyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one

Cat. No. B2535378
CAS RN: 879045-48-4
M. Wt: 387.86
InChI Key: FEGIWTVCOKWUFZ-UHFFFAOYSA-N
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Description

Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They are important due to their biological and pharmaceutical activities . The compound you mentioned seems to be an indole derivative, which means it might have similar properties or uses.


Molecular Structure Analysis

The molecular structure of an indole derivative like this one would be based on the indole structure, which is a heterocyclic compound. Indole is reactive at four different positions including the carbon atom 3, nitrogen atom 1, the C2–C3 π-bond and the C2–N sigma bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of an indole derivative would depend on its specific structure. Indoles are generally soluble in polar solvents .

Scientific Research Applications

Therapeutic Applications

1-(3-(4-Chlorophenoxy)propyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one and its derivatives have shown promise in the treatment of Alzheimer's disease through their multifunctional drug approach. Carbamate derivatives of indolines, sharing structural similarities, have demonstrated significant antioxidant activity and protection against cytotoxicity in cardiomyocytes and neuronal cells. These compounds exhibit both acetylcholinesterase and butyrylcholinesterase inhibitory activities, indicating potential for Alzheimer's treatment (Yanovsky et al., 2012).

Chemical Reactivity and Synthesis

The molecule's structural framework has been explored in the synthesis of new chalcone derivatives aimed at anti-inflammatory applications. This exploration emphasizes the molecule's versatile chemical reactivity, which is critical for developing novel therapeutic agents (Rehman, Saini, & Kumar, 2022). Additionally, research into the synthesis and antioxidant properties of related indoline derivatives highlights the molecule's potential in generating compounds with significant antioxidant activity, further supporting its relevance in therapeutic contexts (Gopi & Dhanaraju, 2020).

Environmental Applications

The compound's chlorophenoxy moiety links it to the family of chlorophenoxy acid herbicides, which have been the subject of environmental studies due to their impact on water quality. Research focusing on the quantitation and degradation of chlorophenoxy acid herbicides highlights the environmental relevance of these compounds. Analytical methods have been developed to detect trace levels of such pesticides in water, indicating the importance of understanding and mitigating their environmental impact (Wintersteiger, Goger, & Krautgartner, 1999).

Mechanism of Action

The mechanism of action of an indole derivative would depend on its specific structure and the context in which it’s used. Many indole derivatives have biological activity, so they might interact with biological systems in various ways .

Future Directions

Indole derivatives are a topic of ongoing research due to their versatility and the wide range of compounds that can be synthesized from them . Future research might explore new synthesis methods, new potential uses, and more detailed studies of their properties.

properties

IUPAC Name

1-[3-(4-chlorophenoxy)propyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO4/c1-14-4-9-19-18(12-14)21(26,13-15(2)24)20(25)23(19)10-3-11-27-17-7-5-16(22)6-8-17/h4-9,12,26H,3,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGIWTVCOKWUFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2(CC(=O)C)O)CCCOC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(4-Chlorophenoxy)propyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one

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